molecular formula C22H28N2O2 B2512207 3-[(adamantan-1-yl)amino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione CAS No. 1009575-03-4

3-[(adamantan-1-yl)amino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione

Cat. No.: B2512207
CAS No.: 1009575-03-4
M. Wt: 352.478
InChI Key: FJJIDOVISDKJDD-UHFFFAOYSA-N
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Description

3-[(Adamantan-1-yl)amino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative characterized by two key substituents: an adamantane-1-ylamino group at position 3 and a 4-ethylphenyl group at position 1. Adamantane, a rigid hydrocarbon cage, enhances lipophilicity and metabolic stability, while the 4-ethylphenyl moiety may modulate electronic and steric interactions with biological targets. Pyrrolidine-2,5-dione derivatives are known for diverse pharmacological activities, including anticonvulsant, enzyme inhibitory, and receptor antagonism properties .

Properties

IUPAC Name

3-(1-adamantylamino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-2-14-3-5-18(6-4-14)24-20(25)10-19(21(24)26)23-22-11-15-7-16(12-22)9-17(8-15)13-22/h3-6,15-17,19,23H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJIDOVISDKJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(adamantan-1-yl)amino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the adamantane and ethylphenyl groups. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions to form the pyrrolidine ring. Subsequent functionalization steps introduce the adamantane and ethylphenyl groups through nucleophilic substitution or other coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Adamantan-1-yl)amino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

3-[(Adamantan-1-yl)amino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(adamantan-1-yl)amino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety is known for its ability to enhance the binding affinity of the compound to its target, while the pyrrolidine ring can modulate the compound’s overall biological activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Pharmacological Profiles

Table 1: Key Structural Features and Bioactivities of Pyrrolidine-2,5-dione Derivatives

Compound Name Substituents (Position) Key Bioactivity/Application Evidence Source
Target Compound 3: Adamantan-1-ylamino; 1: 4-ethylphenyl Inferred: Potential chemotherapeutic agent (adamantane’s role in drug design) -
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione 3: Indole; 1: Azaindole-dihydropyridinyl Dual 5-HT1A receptor/SERT binding (CNS applications)
1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione 1: 3-Methoxyphenylethyl Anticonvulsant, tyrosinase inhibition
3-(4’-Aminophenyl)-1-pentylpyrrolidine-2,5-dione 3: 4’-Aminophenyl; 1: Pentyl Enzyme inhibition (irreversible inhibitors)
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione 1: Sulfanylundecanoyl Conjugation reagent (polymer chemistry)
Key Observations:
  • Adamantane vs.
  • Aromatic vs. Aliphatic Substituents : The 4-ethylphenyl group (aromatic) contrasts with aliphatic chains (e.g., pentyl in ), suggesting divergent target affinities. Aromatic groups often enhance π-π stacking with receptors, while aliphatic chains may improve membrane permeability.

Crystallographic and Conformational Insights

describes a structurally related adamantane-containing triazole-thione derivative. While distinct in core structure (triazole vs. pyrrolidine-dione), its crystal packing via C–H···S and π–π interactions highlights adamantane’s role in stabilizing supramolecular architectures. This suggests the target compound may exhibit similar crystalline stability, critical for formulation .

In contrast, reports a pyrrolidine-2,5-dione derivative with a 3-methoxyphenylethyl group, where the methoxy group participates in hydrogen bonding. The absence of such polar groups in the target compound may reduce hydrogen-bonding capacity but enhance hydrophobic interactions .

Biological Activity

The compound 3-[(adamantan-1-yl)amino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione is a pyrrolidine derivative notable for its potential biological activities. This compound features a unique structure with an adamantan-1-yl group and a 4-ethylphenyl group, which may influence its pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential in medicinal chemistry.

Chemical Structure

The molecular structure of this compound can be summarized as follows:

Component Description
Pyrrolidine Ring Central five-membered ring with nitrogen atoms
Adamantan Group A polycyclic structure that may enhance bioactivity
4-Ethylphenyl Group Aromatic ring that can influence interaction with biological targets

Biological Activity

Research indicates that compounds within the pyrrolidine class, including this compound, exhibit a range of biological activities:

2. Anticancer Potential

Studies on similar pyrrolidine derivatives indicate promising anticancer activity. For instance, certain analogues have demonstrated cytotoxic effects against various cancer cell lines. The structural features of this compound may contribute to such effects through mechanisms involving apoptosis and inhibition of tumor growth.

Understanding the mechanism by which this compound exerts its biological effects is essential. Interaction studies suggest that the compound may bind to specific receptors or enzymes involved in disease pathways. Research into the binding affinities and interactions with biological targets is ongoing.

Research Findings

Recent studies have focused on the synthesis and characterization of similar compounds, shedding light on their biological activities:

Case Study: Synthesis and Evaluation

A study synthesized various pyrrolidine derivatives and evaluated their biological activities. The findings indicated that modifications on the pyrrolidine ring significantly influenced activity profiles:

Compound Activity Notes
3-AminopyrrolidineAnticonvulsantKnown for efficacy in seizure models
1-EthylpyrrolidineAntidepressantUsed in pharmaceutical applications
3-(4-Methylphenyl)pyrrolidineAnalgesicInvestigated for pain relief properties

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